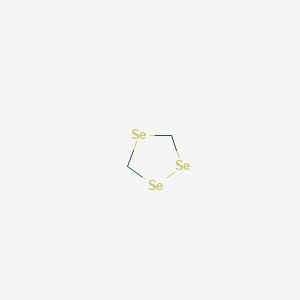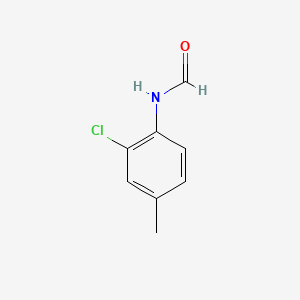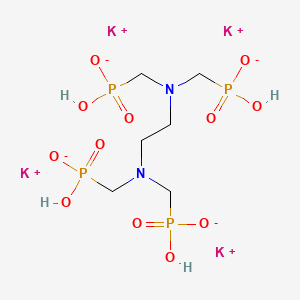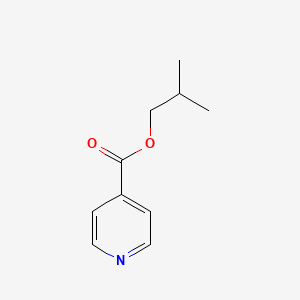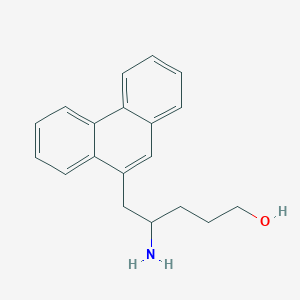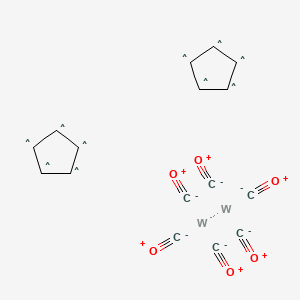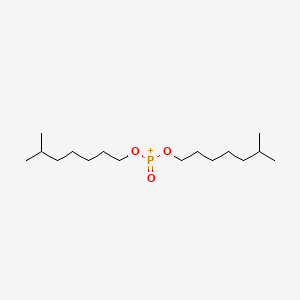![molecular formula C36H32Cl4N6O8 B13742661 Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- CAS No. 20139-72-4](/img/structure/B13742661.png)
Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] is a complex organic compound with the molecular formula C36H32Cl4N6O8 and a molecular weight of 818.487 g/mol. This compound is known for its vibrant yellow color and is commonly used as a pigment in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,2’-dichloro-4,4’-biphenyl. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chloro-2,5-dimethoxyacetoacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then filtered, washed, and dried to obtain the pigment in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction of the azo bonds can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the chloro or methoxy groups.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment for studying azo compounds and their properties.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used as a pigment in paints, plastics, and textiles.
Mechanism of Action
The mechanism of action of 2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] primarily involves its ability to absorb and reflect light, giving it its characteristic color. The azo bonds in the compound are responsible for its chromophoric properties. Additionally, the compound can interact with various substrates through hydrogen bonding and van der Waals forces, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Pigment Yellow 83 (PY 83): Another azo compound with similar chromophoric properties but different substituents.
Pigment Yellow 12 (PY 12): A structurally similar compound with different functional groups, leading to variations in color and stability.
Uniqueness
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] is unique due to its specific combination of chloro and methoxy groups, which provide it with distinct chemical and physical properties. Its high stability and vibrant color make it particularly valuable in industrial applications.
Properties
CAS No. |
20139-72-4 |
|---|---|
Molecular Formula |
C36H32Cl4N6O8 |
Molecular Weight |
818.5 g/mol |
IUPAC Name |
2-[[3-chloro-4-[2-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H32Cl4N6O8/c1-17(47)33(35(49)41-27-15-29(51-3)25(39)13-31(27)53-5)45-43-19-7-9-21(23(37)11-19)22-10-8-20(12-24(22)38)44-46-34(18(2)48)36(50)42-28-16-30(52-4)26(40)14-32(28)54-6/h7-16,33-34H,1-6H3,(H,41,49)(H,42,50) |
InChI Key |
JGTNSDDJZDDMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



